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Application Notes & Protocols for Psoralen-TEG-Azide Crosslinking Data Processing

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Compound of Interest		
Compound Name:	Psoralen-triethylene glycol azide	
Cat. No.:	B15558944	Get Quote

These application notes provide a comprehensive overview of the experimental and computational methodologies for analyzing data from Psoralen-TEG-azide crosslinking experiments. This technique is a powerful tool for capturing RNA-RNA interactions and structures within living cells.

Introduction to Psoralen-TEG-Azide Crosslinking

Psoralen is a naturally occurring compound that can intercalate into nucleic acid duplexes.[1][2] Upon exposure to long-wave UV light (365 nm), psoralen forms covalent crosslinks between opposing pyrimidine bases, effectively "stapling" interacting RNA strands together.[1][2] The addition of a triethylene glycol (TEG) azide linker to the psoralen molecule provides a crucial functional handle. The azide group allows for the specific attachment of biotin via a "click chemistry" reaction, enabling the enrichment of crosslinked RNA fragments.[3] This methodology, often coupled with high-throughput sequencing, forms the basis of techniques like COMRADES (Cross-linking Of Matched RNAs And Deep Sequencing), which has been used to map the RNA genome architecture of viruses like Zika and SARS-CoV-2.

The overall workflow involves in vivo crosslinking, enrichment of crosslinked molecules, proximity ligation of the interacting RNA fragments into a single chimeric molecule, and subsequent analysis by high-throughput sequencing.[1][4][5] The resulting sequencing data requires a specialized bioinformatics pipeline to identify and interpret the chimeric reads that represent the original RNA-RNA interactions.



Experimental Protocol: Psoralen-TEG-Azide Crosslinking and Library Preparation

This protocol outlines the key steps for performing a Psoralen-TEG-azide crosslinking experiment, from cell treatment to the preparation of a sequencing-ready library. This is a generalized protocol based on methodologies such as PARIS and SPLASH.[6][5]

- 1. In Vivo Crosslinking
- Culture adherent cells to approximately 70-80% confluency.
- Prepare a fresh solution of Psoralen-TEG-azide in a suitable buffer (e.g., 1x PBS). The optimal concentration should be determined empirically.
- Remove the culture medium, wash the cells with 1x PBS, and add the Psoralen-TEG-azide solution.
- Irradiate the cells with 365 nm UV light in a crosslinker instrument (e.g., Stratalinker). The
 energy dose and time should be optimized to maximize crosslinking while minimizing RNA
 damage.
- As a control, prepare a parallel plate of cells treated with the buffer alone (no psoralen).
- 2. RNA Extraction and Fragmentation
- Lyse the cells and extract total RNA using a standard method like TRIzol reagent.
- Fragment the extracted RNA to a desired size range (e.g., ~100-200 nucleotides) using enzymatic digestion (e.g., RNase III) or chemical hydrolysis.
- 3. Enrichment of Crosslinked RNA via Click Chemistry and Biotin Pulldown
- Perform a click chemistry reaction by adding a biotin-alkyne conjugate to the fragmented RNA in the presence of a copper(I) catalyst. This will attach a biotin molecule to the azide group on the psoralen.



- Enrich the biotinylated (crosslinked) RNA fragments using streptavidin-coated magnetic beads.
- Wash the beads extensively to remove non-crosslinked RNA fragments.
- 4. Proximity Ligation
- While the crosslinked RNA fragments are still attached to the beads, perform a proximity ligation reaction using T4 RNA Ligase 1.[6] This will ligate the ends of the two interacting RNA fragments, creating a single chimeric RNA molecule.
- Elute the ligated RNA from the beads.
- 5. Crosslink Reversal
- Reverse the psoralen crosslinks by exposing the eluted RNA to short-wave UV light (~254 nm) on ice.[5] This step is crucial for allowing the reverse transcriptase to read through the entire chimeric molecule.
- 6. Library Preparation for Sequencing
- Perform reverse transcription to convert the chimeric RNA into cDNA.
- Amplify the cDNA via PCR using primers that add the necessary sequencing adapters.
- Purify the PCR products and quantify the library.
- Sequence the library on a high-throughput sequencing platform, using paired-end reads.

Diagram of the Experimental Workflow





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Caption: Experimental workflow for Psoralen-TEG-azide crosslinking.

Computational Protocol: Data Processing and Analysis

Since there is no single software package for this type of data, a computational pipeline consisting of several bioinformatics tools is required. This protocol outlines the key steps for processing the raw sequencing data to identify RNA-RNA interactions.

- 1. Pre-processing of Sequencing Reads
- Quality Control: Assess the quality of the raw sequencing reads using a tool like FastQC.
- Adapter Trimming: Remove adapter sequences from the reads using a tool like Trimmomatic or Cutadapt.
- 2. Mapping of Reads
- Align the processed reads to the relevant reference genome or transcriptome. A splice-aware aligner capable of handling gapped alignments is essential. STAR is a commonly used tool for this purpose.[7] It is crucial to optimize mapping parameters to allow for the detection of non-contiguous, chimeric reads.[7]
- 3. Identification and Classification of Chimeric Reads
- This is the most critical step in the analysis. Chimeric reads, which are composed of sequences from two different RNA molecules (or distant parts of the same molecule), represent the crosslinked fragments.
- Develop or use custom scripts (e.g., in Python or Perl) to parse the alignment files (in SAM/BAM format) and identify reads that map to two different genomic locations.
- Classify the chimeric reads into intramolecular (from the same RNA) and intermolecular (from different RNAs) interactions.





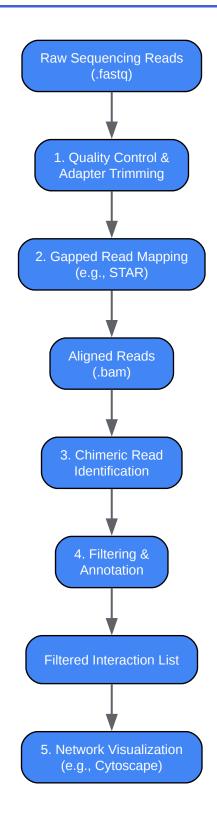


4. Filtering and Annotation

- Filter the identified interactions to remove potential artifacts, such as those arising from PCR errors or ambiguous alignments.
- Annotate the interacting regions with gene names, transcript IDs, and genomic features.
- 5. Visualization of Interaction Networks
- Visualize the identified RNA-RNA interactions as networks. Tools like Cytoscape or webbased viewers like xiVIEW (originally for protein crosslinks but adaptable) can be used to represent RNAs as nodes and interactions as edges.[8]

Diagram of the Computational Analysis Pipeline





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Caption: Computational pipeline for processing crosslinking data.

Data Presentation



Quantitative data from a Psoralen-TEG-azide crosslinking experiment is typically presented in terms of the number of sequencing reads supporting a particular interaction. The following tables provide examples of how this data can be structured.

Table 1: Summary of Sequencing and Mapping Statistics

Metric	Sample 1 (Psoralen)	Sample 2 (Control)
Total Raw Reads	150,000,000	145,000,000
Reads after Trimming	142,500,000	138,200,000
Uniquely Mapped Reads	121,125,000	118,852,000
Chimeric Reads Identified	1,250,000	25,000
% Chimeric Reads	0.88%	0.02%

Table 2: Top 10 Identified Intermolecular RNA-RNA Interactions

Interacting RNA 1	Interacting RNA 2	Read Count (Sample 1)	Read Count (Control)	Fold Enrichment
IncRNA-XIST	mRNA-YY1	15,432	5	3086.4
snRNA-U1	mRNA-SRSF1	12,876	12	1073.0
rRNA-18S	rRNA-28S	11,543	20	577.2
mRNA-GAPDH	IncRNA-MALAT1	9,876	8	1234.5
miRNA-21	mRNA-PTEN	8,123	3	2707.7
snoRNA-U3	pre-rRNA	7,543	15	502.9
mRNA-ACTB	rRNA-18S	6,987	30	232.9
IncRNA-NEAT1	mRNA-FUS	5,432	6	905.3
7SK RNA	HEXIM1 mRNA	4,876	4	1219.0
tRNA-Lys	rRNA-28S	3,987	25	159.5



Table 3: Example of Intramolecular Interactions (RNA Folding)

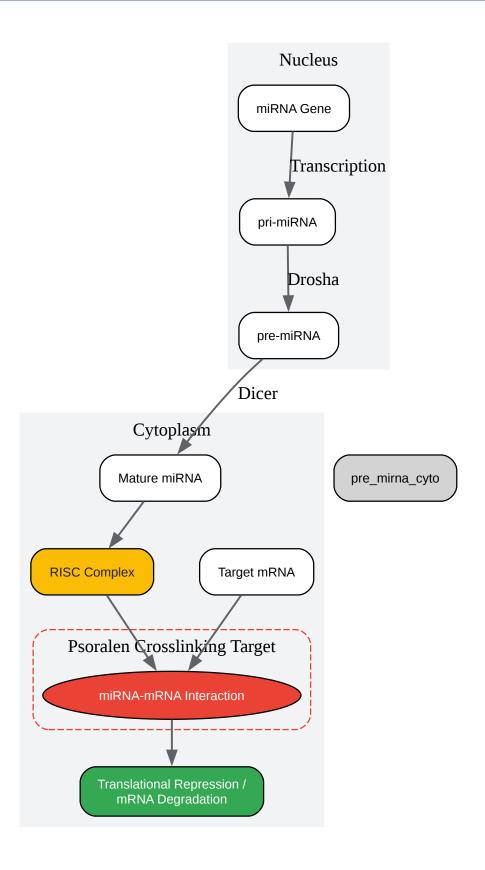
RNA Name	Region 1 (coordinates)	Region 2 (coordinates)	Read Count	Predicted Structure
IncRNA-XIST	1,234 - 1,256	5,678 - 5,700	25,432	Stem-loop
SARS-CoV-2 Genome	21,563 - 21,575	25,384 - 25,396	18,765	Pseudoknot
rRNA-18S	456 - 478	890 - 912	15,876	Helix

Signaling Pathway / Molecular Interaction Context

Psoralen-based crosslinking can be used to investigate a wide range of RNA-mediated regulatory pathways. One such example is the regulation of mRNA translation by microRNAs (miRNAs). A miRNA binds to the 3' UTR of a target mRNA, leading to translational repression or mRNA degradation. Psoralen crosslinking can capture this direct interaction in vivo.

Diagram of miRNA-mediated mRNA Regulation





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Caption: Capturing miRNA-mRNA interactions via psoralen crosslinking.



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